2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
The compound “2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide” has a molecular formula of C26H23FN2O4S . It has an average mass of 478.535 Da and a monoisotopic mass of 478.136261 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula C26H23FN2O4S . It contains multiple functional groups, including an ethyl group, a fluorophenyl group, a sulfonyl group, a quinolinyl group, and an acetamide group .Scientific Research Applications
Metabolism and Disposition
- The study on Almorexant , a dual orexin receptor antagonist, highlights the extensive metabolism and excretion pathways of such compounds, providing insights into their disposition and potential applications in sleep disorder treatments (Dingemanse et al., 2013).
- SB-649868 , another orexin receptor antagonist, showcases the metabolism leading to various metabolites, emphasizing the oxidative processes and excretion via feces, which can inform drug development processes for insomnia treatments (Renzulli et al., 2011).
Pharmacokinetics and Human Exposure
- A study exploring acetaminophen metabolism revealed the formation of various metabolites through processes like glucuronidation and sulfation, which are crucial for understanding the biotransformation of similar compounds in humans (Mrochek et al., 1974).
- Research on perfluoroalkyl substances (PFASs) in indoor and outdoor environments assesses human exposure to these chemicals, highlighting the importance of evaluating environmental contaminants and their impact on human health (Shoeib et al., 2005).
Environmental and Health Implications
- An investigation into perfluorinated compounds within indoor air revealed significant exposure levels, underlining the environmental persistence and potential health implications of such compounds, which could be relevant for understanding the environmental behavior of similar chemical structures (Langer et al., 2010).
Mechanism of Action
The mechanism of action of this compound is not explicitly mentioned in the available resources. It’s possible that this compound could have various applications, including in drug discovery.
Safety and Hazards
properties
IUPAC Name |
2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-3-18-7-12-23-22(14-18)26(31)24(34(32,33)21-10-8-19(27)9-11-21)15-29(23)16-25(30)28-20-6-4-5-17(2)13-20/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELPLUELABPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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